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The stability of cycloalkanes is significantly influenced by ring strain, a concept first postulated

by Adolf von Baeyer in 1890.[1] Baeyer's theory proposed that deviations from the ideal

tetrahedral bond angle of 109.5° for sp³ hybridized carbons would introduce strain and

instability into a ring.[1][2] Ring strain is now understood to be a composite of three main

factors:

Angle Strain (Baeyer Strain): This arises from the compression or expansion of bond angles

from their ideal values.[1][3] In cyclopropane, the internal C-C-C bond angles are forced to

be 60°, a severe deviation from 109.5°, making angle strain the primary contributor to its total

ring strain.[1][3][4]

Torsional Strain (Pitzer Strain): This results from the eclipsing of bonds on adjacent atoms.[2]

[3] Due to its planar structure, all C-H bonds on adjacent carbons in cyclopropane are

eclipsed, contributing significantly to its overall instability.[2][3]

Steric Strain (van der Waals Strain): This occurs from non-bonded atoms being forced into

close proximity, causing repulsive interactions. While more significant in larger, puckered

rings, it is a component of the overall strain landscape.[1]

The total ring strain of cyclopropane is experimentally determined, most commonly from heats

of combustion, to be approximately 27.6-29 kcal/mol.[2][3][5][6] This substantial stored potential

energy weakens the C-C bonds and is the driving force behind cyclopropane's characteristic

reactivity.[3][4]
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The following table summarizes the strain energies for several common cycloalkanes,

highlighting the exceptional instability of the three-membered ring.

Cycloalkane Molecular Formula
Total Ring Strain
(kcal/mol)

Strain per CH₂
Group (kcal/mol)

Cyclopropane C₃H₆ 27.6 - 29.0 9.2

Cyclobutane C₄H₈ 26.3 6.6

Cyclopentane C₅H₁₀ 7.4 1.5

Cyclohexane C₆H₁₂ ~0 - 1.3 ~0

(Data sourced from references[2][5][6])

Bonding Theories of Cyclopropane
The 60° internuclear angle in cyclopropane is incompatible with the formation of strong C-C

sigma bonds through the direct, end-on overlap of standard sp³ hybrid orbitals.[7] To account

for the molecule's existence and properties, two primary bonding models have been proposed.

The Coulson-Moffitt (Bent Bond) Model
Proposed in 1947, the Coulson-Moffitt model suggests that the carbon atoms in cyclopropane
undergo rehybridization.[8][9] To reduce angle strain, the C-C bonding orbitals acquire more p-

character (approaching sp⁵), while the C-H bonding orbitals gain more s-character.[8][10] This

rehybridization allows the inter-orbital angle to be larger (around 104°) than the constrained 60°

internuclear angle.[8][11][12]

The consequence is that the maximum electron density of the C-C bonds does not lie on the

direct line connecting the carbon nuclei.[7][8] Instead, the orbitals overlap at an angle, creating

weaker, curved bonds often referred to as "bent bonds" or "banana bonds".[7][8][12][13] This

model successfully explains the molecule's high strain and the fact that its C-C bonds are

weaker (bond dissociation energy of ~65 kcal/mol) than typical C-C bonds (~88 kcal/mol).[3][6]
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Coulson-Moffitt model showing bent bond orbital overlap.

Cyclopropane Ring (Internuclear Axis)
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Logical flow of orbital combinations in the Walsh model.
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Workflow for determining strain energy via bomb calorimetry.
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Electrophilic addition of HBr to cyclopropane.

C₃H₆

[ Ring-Opened Carbocation ]

Electrophilic
Attack

+ HBr

CH₃CH₂CH₂Br
(1-Bromopropane)

Nucleophilic
Attack (Br⁻)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chem.libretexts.org [chem.libretexts.org]

2. Ring strain - Wikipedia [en.wikipedia.org]

3. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]

4. smart.dhgate.com [smart.dhgate.com]

5. chemistry.stackexchange.com [chemistry.stackexchange.com]

6. masterorganicchemistry.com [masterorganicchemistry.com]

7. pubs.acs.org [pubs.acs.org]

8. Bent bond - Wikipedia [en.wikipedia.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1198618?utm_src=pdf-body-img
https://www.benchchem.com/product/b1198618?utm_src=pdf-custom-synthesis
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/04%3A_Organic_Compounds_-_Cycloalkanes_and_their_Stereochemistry/4.03%3A_Stability_of_Cycloalkanes_-_Ring_Strain
https://en.wikipedia.org/wiki/Ring_strain
https://research.cm.utexas.edu/nbauld/teach/cycloprop.html
https://smart.dhgate.com/why-is-cyclopropane-so-reactive-understanding-bond-strain/
https://chemistry.stackexchange.com/questions/129582/quantitative-measurement-of-ring-strain
https://www.masterorganicchemistry.com/2014/04/03/cycloalkanes-ring-strain-in-cyclopropane-and-cyclobutane/
https://pubs.acs.org/doi/pdf/10.1021/ed081p818
https://en.wikipedia.org/wiki/Bent_bond
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. catalogimages.wiley.com [catalogimages.wiley.com]

10. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]

11. Twist-Bent Bonds Revisited: Adiabatic Ionization Potentials Demystify Enhanced
Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

12. Coulson and Moffitt’s Modification, Sachse Mohr’s Theory (Theory of Strainless Rings) |
Pharmaguideline [pharmaguideline.com]

13. Coulsonand moffittsmodification | PPTX [slideshare.net]

To cite this document: BenchChem. [The Concept and Quantification of Ring Strain].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1198618#cyclopropane-ring-strain-and-bonding-
theory]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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